1-ethyl-5-methyl-1H-pyrazol-4-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
1-ethyl-5-methyl-1H-pyrazol-4-amine is involved in the synthesis and characterization of pyrazole derivatives. These derivatives have been studied for their structural properties using techniques like FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography. Theoretical calculations of physical and chemical properties have also been performed, providing insights into the geometric parameters and potential biological activities against cancer and microbes (Titi et al., 2020).
Novel Synthesis Approaches
Efficient synthesis methods have been developed for creating novel pyrazolo[3,4-b]pyridine products from condensation reactions involving pyrazole-5-amine derivatives. These methods have been useful for preparing new N-fused heterocycle products in good to excellent yields, showcasing the versatility of 1-ethyl-5-methyl-1H-pyrazol-4-amine in chemical synthesis (Ghaedi et al., 2015).
Applications in Medicinal Chemistry
Research has been conducted on the synthesis of various compounds containing 1-ethyl-5-methyl-1H-pyrazol-4-amine, leading to potential applications in medicinal chemistry. For example, studies have identified antitumor, antifungal, and antibacterial properties in pyrazole derivatives, indicating the compound's relevance in developing new pharmacophores for therapeutic interventions (Titi et al., 2020).
Antimicrobial and Antioxidant Activities
Derivatives synthesized from 1-ethyl-5-methyl-1H-pyrazol-4-amine have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, and even fungi. Additionally, these compounds exhibited antioxidant activities, with some showing higher activity than Vitamin C. This highlights the compound's potential in developing new antimicrobial and antioxidant agents (Şener et al., 2017).
Cytotoxic Properties
New pyrazole-containing chelating agents derived from 1-ethyl-5-methyl-1H-pyrazol-4-amine have been synthesized and evaluated for their cytotoxic properties against tumor cell lines. This research underlines the importance of the compound in the development of new chemotherapeutic agents (Kodadi et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-1H-pyrazol-4-amine, also known as 1-Ethyl-5-methyl-1H-pyrazol-4-ylamine, is a compound with potential pharmacological effects
Mode of Action
It is known that the amino group in pyrazole compounds can react with acids or acyl groups to form corresponding salts or amides , which may influence its interaction with its targets.
Biochemical Pathways
Pyrazole compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The specific effects of this compound on molecular and cellular levels need to be investigated further.
properties
IUPAC Name |
1-ethyl-5-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAZKSXQSTSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427101 | |
Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazol-4-amine | |
CAS RN |
1174882-85-9, 1001519-31-8 | |
Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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